1-(4-Cyanophenyl)guanidine hydrochloride
Overview
Description
Synthesis Analysis
CPG can be synthesized through the reaction of 4-cyanobenzoic acid with dimethylamine and an isobutylguanidine derivative. The obtained crude product is then purified through various methods such as recrystallization and column chromatography.Molecular Structure Analysis
CPG has a chemical formula of C11H16ClN3 and a molecular weight of 229.7 g/mol. Its InChI code isInChI=1S/C8H8N4.ClH/c9-5-6-1-3-7 (4-2-6)12-8 (10)11;/h1-4H, (H4,10,11,12);1H
. Physical and Chemical Properties Analysis
CPG has a white to off-white crystalline appearance, a melting point of 234-238°C, and a boiling point of 477.7°. At room temperature, CPG is soluble in methanol, ethanol, and water.Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
- Rilpivirine Intermediate Synthesis : 1-(4-Cyanophenyl)guanidine hydrochloride is used in the synthesis of Rilpivirine intermediate, a key component in pharmaceutical production. The method developed for this synthesis is noted for its cost-effectiveness and potential for large-scale production (Chapala et al., 2021).
Chemical Reactions and Synthesis
- Synthesis of 1,4-Dihydropyridines : Guanidine hydrochloride, a related compound, is used in the synthesis of 1,4-dihydropyridines, a chemical process that involves the assembly of multiple components (Cahyana et al., 2020).
- Pyrimidine Synthesis : It has been employed in the synthesis of pyrimidine compounds, which are important in various pharmaceutical applications (Mallik et al., 2018).
Biochemical Research
- Protein Folding Studies : Studies have shown that guanidine hydrochloride can induce folding in proteins, offering insights into protein structure and behavior (Hagihara et al., 1993).
- DNA and RNA Isolation : Guanidine hydrochloride is frequently used for isolating RNA and DNA from various sources, making it an important reagent in molecular biology (Pramanick et al., 1976).
Safety and Hazards
Properties
IUPAC Name |
2-(4-cyanophenyl)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-5-6-1-3-7(4-2-6)12-8(10)11;/h1-4H,(H4,10,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUYXKASQONDCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670456 | |
Record name | N''-(4-Cyanophenyl)guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373690-68-7 | |
Record name | N''-(4-Cyanophenyl)guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(4-Cyanophenyl)guanidine hydrochloride in Rilpivirine synthesis?
A1: this compound serves as a crucial intermediate in a novel two-step synthesis of Rilpivirine intermediate, 4-[(4-chloro-2-pyrimidinyl) amino]benzonitrile hydrochloride []. This method, as described in the research, first involves reacting 4-cyanoaniline hydrochloride with aqueous cyanamide in diglyme to produce this compound. This compound then reacts with ethyl 3-oxopropanoate (generated in situ) to form the key pyrimidine intermediate. Finally, chlorination of this intermediate yields the target Rilpivirine intermediate. This synthetic route offers a cost-effective and efficient way to produce Rilpivirine on a large scale.
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